Cas no 885618-31-5 (2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde)

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde structure
885618-31-5 structure
Product Name:2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
CAS-nummer:885618-31-5
MF:C11H10ClN3O2S
MW:283.733999729156
MDL:MFCD11520864
CID:706525
PubChem ID:45789985
Update Time:2025-06-13

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
    • 2-chloro-4-(4-morpholinyl)-Thieno[3,2-d]pyrimidine-6-carboxaldehyde
    • 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
    • 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
    • 2-Chloro-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde
    • Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-4-(4-morpholinyl)-
    • 2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
    • 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)
    • 2-Chloro-4-morpholino-thieno[3,2-d]pyrimidine-6-carbaldehyde
    • 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carb aldehyde
    • SCHEMBL189813
    • BCP34669
    • 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
    • MFCD11520864
    • 885618-31-5
    • DB-078000
    • 2-Chloro4morpholin-4-yl-thieno[3,2-d]pyrimidine-6carbaldehyde
    • J-508774
    • CS-B0060
    • DTXSID80672148
    • SB12903
    • AKOS015850415
    • DS-0512
    • PFAKZIZFIXKDFP-UHFFFAOYSA-N
    • MDL: MFCD11520864
    • Inchi: 1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2
    • InChI-sleutel: PFAKZIZFIXKDFP-UHFFFAOYSA-N
    • LACHT: O=CC1=CC2N=C(N=C(C=2S1)N1CCOCC1)Cl

Berekende eigenschappen

  • Exacte massa: 283.01800
  • Monoisotopische massa: 283.018
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 317
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 83.6A^2
  • XLogP3: 2.1

Experimentele eigenschappen

  • Dichtheid: 1.522
  • Brekindex: 1.7
  • PSA: 83.56000
  • LogboekP: 2.05880

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Beveiligingsinformatie

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Prijsmeer >>

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abcr
AB437027-250 mg
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abcr
AB437027-1 g
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Matrix Scientific
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2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  30 min, cooled
Referentie
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors
Wang, Ning-Yu ; Zuo, Wei-Qiong; Hu, Rong; Wang, Wan-Li; Zhu, Yong-Xia ; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(20),

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1.5 h, -10 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  1.5 h, < -10 °C; 1 h, -10 °C
1.3 -15 - -5 °C; 4 h, -15 - -5 °C
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2 h, rt; 4 h, rt → 55 °C; 3 h, 55 °C
Referentie
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate
Tian, Qingping; Cheng, Zhigang; Yajima, Herbert M.; Savage, Scott J.; Green, Keena L.; et al, Organic Process Research & Development, 2013, 17(1), 97-107

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 2 h, rt
Referentie
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer
Folkes, Adrian J.; Ahmadi, Khatereh; Alderton, Wendy K.; Alix, Sonia; Baker, Stewart J.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5522-5532

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  30 min, -70 °C
1.2 Reagents: Butyllithium ;  -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Isopropanol ,  Water ;  1.5 h, 50 °C
Referentie
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Raw materials

2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde Preparation Products

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